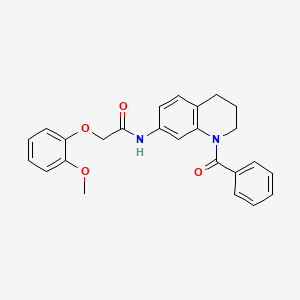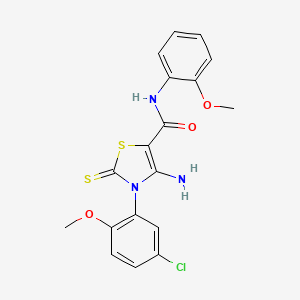
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide, also known as BTHQ, is a small molecule that has been studied for its potential use in various biomedical applications. BTHQ is a synthetic compound derived from quinoline and has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor effects. BTHQ has been studied extensively for its potential use in cancer therapy and as a tool for studying biochemical pathways.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide has been widely studied for its potential use in cancer therapy, as well as for its ability to modulate biochemical pathways. In particular, this compound has been studied for its ability to inhibit the activity of several enzymes, such as cyclooxygenases, phospholipases, and protein kinases. This compound has also been found to have anti-inflammatory, anti-bacterial, and anti-tumor effects in various animal models. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用機序
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of several enzymes, such as cyclooxygenases, phospholipases, and protein kinases. Additionally, this compound has been found to interact with various cellular receptors, including G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of several enzymes, such as cyclooxygenases, phospholipases, and protein kinases. Additionally, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-tumor effects in various animal models. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide in laboratory experiments is its ability to modulate biochemical pathways. This compound is a small molecule that can be easily synthesized and is relatively stable in a variety of solvents. Additionally, this compound has been found to have a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor effects. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has not been studied extensively in humans and thus its safety and efficacy in humans is not fully understood. Additionally, the exact mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different contexts.
将来の方向性
The potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide are vast and there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of cancer and other diseases. Additionally, further research could be conducted to explore the potential use of this compound in the development of new drugs and therapies. Finally, further research could be conducted to explore the potential use of this compound in the development of new diagnostic tools and biomarkers.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide can be synthesized in a variety of ways, with the most common being a two-step synthesis involving the reaction of quinoline with benzoyl chloride and subsequent reaction of the resulting product with 2-methoxyphenoxyacetic acid. The reaction can be carried out in a variety of solvents, such as dimethylformamide, dimethylsulfoxide, and dichloromethane.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-22-11-5-6-12-23(22)31-17-24(28)26-20-14-13-18-10-7-15-27(21(18)16-20)25(29)19-8-3-2-4-9-19/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGHUSIIBDOFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethoxy-3-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6562071.png)
![3-[(2-methoxyphenyl)methyl]-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6562074.png)
![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B6562083.png)
![N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6562090.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6562099.png)
![N-cycloheptyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562108.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6562109.png)

![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562128.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6562134.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)
